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Abstract
AZD5213 is a potent, competitive, and rapidly reversible antagonist and inverse agonist of the

histamine H3 receptor, a key regulator of neurotransmitter release in the central nervous

system. Its ability to penetrate the CNS and modulate the levels of crucial neurotransmitters

such as histamine, acetylcholine, dopamine, and norepinephrine has positioned it as a

significant tool for research in cognitive neuroscience. This technical guide provides a

comprehensive overview of AZD5213, summarizing its pharmacological properties, preclinical

efficacy in cognitive models, and clinical trial outcomes. Detailed experimental methodologies

and signaling pathways are presented to facilitate further investigation into its therapeutic

potential for cognitive and neurological disorders.

Introduction
The histamine H3 receptor, predominantly expressed in the central nervous system, functions

as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and

other key neurotransmitters involved in arousal, attention, and cognitive processes.[1]

Antagonists of the H3 receptor are hypothesized to enhance cognitive function by increasing

the synaptic availability of these neurotransmitters. AZD5213 is a small molecule, orally

administered H3 receptor antagonist that has been investigated for its potential therapeutic

effects in a range of neurological and psychiatric conditions.[2] This document serves as a
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technical resource for researchers, providing key data and methodologies to support the use of

AZD5213 in cognitive neuroscience research.

Mechanism of Action and Signaling Pathway
AZD5213 acts as a potent antagonist and inverse agonist at the human H3 receptor.[2] The H3

receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, inhibits the

synthesis and release of histamine from presynaptic histaminergic neurons (autoreceptor

function).[1] Additionally, H3 receptors are located on non-histaminergic presynaptic terminals,

where they inhibit the release of other neurotransmitters, including acetylcholine, dopamine,

and norepinephrine (heteroreceptor function).[1]

By blocking the H3 receptor, AZD5213 disinhibits these presynaptic terminals, leading to an

increased release of histamine and other neurotransmitters in brain regions critical for

cognition, such as the prefrontal cortex.[1][2]
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Caption: Mechanism of action of AZD5213 at the presynaptic terminal.

Quantitative Data Summary
Preclinical Pharmacology
The following table summarizes the key in vitro and in vivo pharmacological data for AZD5213.

Parameter Species Value Reference

Mechanism of Action Human

Potent, competitive,

rapidly reversible

antagonist (inverse

agonist) at the H3

receptor

[2]

Neurotransmitter

Release
Rat (prefrontal cortex)

Triggers release of

histamine,

acetylcholine,

dopamine, and

norepinephrine at 0.33

mg/kg, p.o.

[2]

Histamine Metabolite

Increase

Cynomolgus Monkey

(CSF)

Increased tele-

methylhistamine at 0.1

mg/kg, p.o.

[2]

Human Pharmacokinetics and Receptor Occupancy
This table outlines the pharmacokinetic and receptor occupancy data obtained from human

studies.
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Parameter Value Study Population Reference

Route of

Administration
Oral Healthy volunteers [2]

Time to Maximum

Concentration (Tmax)
0.7 - 2.0 hours Healthy volunteers [2]

Terminal Half-life (t½) 5 - 7 hours Healthy volunteers [2]

Plasma Inhibitory

Constant (Ki,pl)
1.14 nM

Healthy volunteers

(PET study)
[2][3]

H3 Receptor

Occupancy

16% - 90% (dose-

dependent)

Healthy volunteers

(PET study)
[3]

Dose for ~50%

Receptor Occupancy
0.1 mg

Healthy volunteers

(PET study)
[2]

Clinical Trial Overview
A summary of key clinical trials involving AZD5213 is presented below.
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Indication
Clinical
Trial ID

Phase Status
Key
Findings

Reference

Alzheimer's

Disease /

Mild

Cognitive

Impairment

(Sleep

Effects)

NCT0154828

7
IIa Completed

Primary

objective was

to assess the

relationship

between

sleep

duration and

dose. No

statistical

analysis of

results is

publicly

available.

[1][4]

Tourette's

Disorder

NCT0190477

3
II Completed

A two-part

study to

assess

safety,

tolerability,

pharmacokin

etics, and

preliminary

efficacy.

Specific

outcomes on

tic reduction

are not

publicly

detailed.

[2][5]

Painful

Diabetic

Neuropathy

NCT0192838

1

II Completed Did not

provide any

evidence of

clinical

efficacy for

AZD5213 in

[6][7]
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combination

with

pregabalin.

Experimental Protocols
Preclinical Cognitive and Neurochemical Assays
This model is used to assess the ability of a compound to reverse cholinergic-induced cognitive

impairment, which is relevant to conditions like Alzheimer's disease.

General Protocol:

Animals: Rodents (rats or mice) are commonly used.

Acclimation: Animals are acclimated to the testing environment.

Drug Administration:

AZD5213 is administered orally at a specific time before the cognitive task.

Scopolamine, a muscarinic receptor antagonist, is administered (typically intraperitoneally)

to induce a memory deficit. The dose and timing relative to the task are critical

parameters.

Cognitive Task: A memory task such as the Morris water maze, passive avoidance, or novel

object recognition is performed.

Data Analysis: Performance metrics (e.g., escape latency, time in the target quadrant,

discrimination index) are compared between treatment groups (vehicle, scopolamine only,

scopolamine + AZD5213).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/product/b605768?utm_src=pdf-body
https://www.benchchem.com/product/b605768?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605768?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Animal Acclimation

Administer AZD5213 (p.o.)

Administer Scopolamine (i.p.)

Perform Cognitive Task
(e.g., Novel Object Recognition)

Data Analysis and Comparison

End

Click to download full resolution via product page

Caption: General workflow for a scopolamine-induced memory deficit study.

This test assesses recognition memory, a form of declarative memory, based on the innate

tendency of rodents to explore novel objects more than familiar ones.

General Protocol:

Habituation: The animal is allowed to freely explore an open-field arena without any objects.
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Familiarization Phase (Trial 1): The animal is placed in the arena with two identical objects

and the time spent exploring each object is recorded.

Inter-Trial Interval: A specific delay is introduced.

Test Phase (Trial 2): One of the familiar objects is replaced with a novel object. The time

spent exploring the novel and familiar objects is recorded.

Data Analysis: A discrimination index is calculated: (Time exploring novel object - Time

exploring familiar object) / (Total exploration time). A higher index indicates better recognition

memory.
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Caption: Workflow for the novel object recognition test.

This technique allows for the measurement of extracellular neurotransmitter levels in specific

brain regions of freely moving animals.

General Protocol:
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Probe Implantation: A microdialysis probe is surgically implanted into the target brain region

(e.g., prefrontal cortex).

Recovery: The animal is allowed to recover from surgery.

Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal

fluid (aCSF) at a constant, slow flow rate.

Baseline Collection: Dialysate samples are collected at regular intervals to establish a

baseline neurotransmitter level.

Drug Administration: AZD5213 is administered (e.g., orally or intraperitoneally).

Post-Drug Collection: Dialysate samples continue to be collected to measure changes in

neurotransmitter concentrations.

Analysis: The concentrations of neurotransmitters in the dialysate are quantified using a

sensitive analytical method such as high-performance liquid chromatography with

electrochemical detection (HPLC-ED).
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Caption: General workflow for an in vivo microdialysis experiment.
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Human Positron Emission Tomography (PET) Study
The human PET study (NCT01194986) was crucial for determining the in vivo binding

characteristics of AZD5213 in the human brain.

Protocol Summary:

Objective: To evaluate the use of the H3 receptor radioligand [11C]AZ12807110 and to

determine the H3 receptor occupancy of AZD5213 after oral administration to healthy

volunteers.

Design: Open-label study.

Participants: Healthy male volunteers.

Procedure:

Baseline PET scan with [11C]AZ12807110 to determine baseline receptor availability.

Oral administration of a single dose of AZD5213.

Post-dose PET scans at various time points to measure receptor occupancy.

Blood samples were taken to determine plasma concentrations of AZD5213.

Data Analysis: Receptor occupancy was calculated using the Lassen plot method, and the

plasma concentration required to occupy 50% of the receptors (Ki,pl) was estimated.

Safety and Tolerability in Humans
Across multiple clinical trials, AZD5213 has been administered orally to healthy volunteers in

single doses up to 80 mg and multiple doses up to 18 mg once daily for 10 days.[2] The most

frequently reported and dose-limiting adverse effects were related to sleep, including sleep

disorder, night sweats, and a decrease in the quantity and quality of sleep.[2] Other common

adverse events included mild to moderate nausea and headache.[2]

Conclusion and Future Directions
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AZD5213 is a well-characterized H3 receptor antagonist with demonstrated preclinical efficacy

in models of cognitive function and a clear pharmacokinetic and pharmacodynamic profile in

humans. Its ability to modulate key neurotransmitter systems involved in cognition makes it a

valuable research tool for investigating the role of the histaminergic system in various

neurological and psychiatric disorders. The primary challenge for its therapeutic development

has been the on-target adverse effect of sleep disturbance. Future research could focus on

optimizing dosing strategies to maximize pro-cognitive effects while minimizing sleep-related

side effects, potentially through chronotherapeutic approaches. Further investigation into the

specific cognitive domains most sensitive to AZD5213 modulation and its effects in different

patient populations will be crucial for delineating its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ClinicalTrials.gov [clinicaltrials.gov]

2. ClinicalTrials.gov [clinicaltrials.gov]

3. AZD5213: a novel histamine H3 receptor antagonist permitting high daytime and low
nocturnal H3 receptor occupancy, a PET study in human subjects - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. A study of the safety and tolerability of AZD5213 effect on sleep for patients with
Alzheimer's/Cognitive Impairment [astrazenecaclinicaltrials.com]

5. Safety, Tolerability, Pharmacokinetic, and Efficacy Study of AZD5213 in Adolescents with
Tourette's Disorder [astrazenecaclinicaltrials.com]

6. A 3-way Cross-over Study of Pregabalin, Placebo, and the Histamine 3 Receptor Inverse
Agonist AZD5213 in Combination With Pregabalin in Patients With Painful Diabetic
Neuropathy and Good Pain-reporting Ability - PubMed [pubmed.ncbi.nlm.nih.gov]

7. AZD5213 [openinnovation.astrazeneca.com]

To cite this document: BenchChem. [AZD5213: A Technical Guide for Cognitive
Neuroscience Research]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b605768?utm_src=pdf-body
https://www.benchchem.com/product/b605768?utm_src=pdf-body
https://www.benchchem.com/product/b605768?utm_src=pdf-custom-synthesis
https://www.clinicaltrials.gov/study/NCT01548287
https://clinicaltrials.gov/study/NCT01904773
https://pubmed.ncbi.nlm.nih.gov/23217964/
https://pubmed.ncbi.nlm.nih.gov/23217964/
https://pubmed.ncbi.nlm.nih.gov/23217964/
https://www.astrazenecaclinicaltrials.com/study/D3030C00005/
https://www.astrazenecaclinicaltrials.com/study/D3030C00005/
https://www.astrazenecaclinicaltrials.com/study/D3032C00001/
https://www.astrazenecaclinicaltrials.com/study/D3032C00001/
https://pubmed.ncbi.nlm.nih.gov/33086238/
https://pubmed.ncbi.nlm.nih.gov/33086238/
https://pubmed.ncbi.nlm.nih.gov/33086238/
https://openinnovation.astrazeneca.com/clinical-research/clinical-molecules/azd5213.html
https://www.benchchem.com/product/b605768#azd5213-for-research-in-cognitive-neuroscience
https://www.benchchem.com/product/b605768#azd5213-for-research-in-cognitive-neuroscience
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605768?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b605768#azd5213-for-research-in-cognitive-
neuroscience]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/product/b605768#azd5213-for-research-in-cognitive-neuroscience
https://www.benchchem.com/product/b605768#azd5213-for-research-in-cognitive-neuroscience
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b605768?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605768?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

